molecular formula C16H10F3O6S- B14373587 4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate CAS No. 90880-61-8

4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate

Cat. No.: B14373587
CAS No.: 90880-61-8
M. Wt: 387.3 g/mol
InChI Key: WZLVHSLJKBJDDP-UHFFFAOYSA-M
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Description

4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate is an organic compound characterized by the presence of trifluoroethoxy, carbonyl, benzene, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-sulfobenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent to form the ester linkage. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate involves its interaction with molecular targets through its functional groups. The trifluoroethoxy group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoic acid
  • 4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}phenol
  • 4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}aniline

Uniqueness

Compared to similar compounds, 4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoroethoxy group enhances its stability and resistance to metabolic degradation, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

90880-61-8

Molecular Formula

C16H10F3O6S-

Molecular Weight

387.3 g/mol

IUPAC Name

4-[4-(2,2,2-trifluoroethoxycarbonyl)phenyl]sulfonylbenzoate

InChI

InChI=1S/C16H11F3O6S/c17-16(18,19)9-25-15(22)11-3-7-13(8-4-11)26(23,24)12-5-1-10(2-6-12)14(20)21/h1-8H,9H2,(H,20,21)/p-1

InChI Key

WZLVHSLJKBJDDP-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(F)(F)F

Origin of Product

United States

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